2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3-methyl group, a 6-phenyl ring, and a sulfanyl-linked acetamide moiety attached to a 2-methylphenyl group. Its molecular formula is C₂₂H₁₉N₃O₂S₂, with a molecular weight of 429.54 g/mol. The thienopyrimidine scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, while the sulfanyl-acetamide group enhances solubility and target binding .
Properties
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-8-6-7-11-16(14)23-19(26)13-28-22-24-17-12-18(15-9-4-3-5-10-15)29-20(17)21(27)25(22)2/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZFAGQNRZDSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the thioacetamide group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using agents like chromium trioxide or oxygen.
Reduction: Reduction reactions could involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions would vary based on the reaction type but could include oxidized or reduced derivatives, or compounds with different substituents.
Scientific Research Applications
2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidine Derivatives
Compound A: N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS: 1105223-93-5)
- Key Differences: Substitution: 2-Ethyl-6-methylphenyl vs. 2-methylphenyl in the target compound. Positional Isomerism: Thieno[3,2-d]pyrimidin-3-yl vs. 2-yl sulfanyl group.
- Impact: The ethyl group increases lipophilicity (logP ≈ 3.8 vs. The 3-yl substitution may alter binding to kinase ATP pockets compared to the 2-yl position in the target .
Compound B: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides
- Key Differences: Core Structure: Thieno[2,3-d]pyrimidine (planar) vs. thieno[3,2-d]pyrimidine (non-planar due to methyl and phenyl substituents). Functional Groups: Thioxo and carboxamide vs. sulfanyl-acetamide.
- Impact: The planar core in Compound B may improve π-π stacking with aromatic residues in enzymes.
Pyrimidinone-Based Acetamides
Compound C : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide (Journal of Applied Pharmaceutical Science, 2019)
- Key Differences: Core: Simple dihydropyrimidinone vs. fused thienopyrimidinone. Substituents: Trichlorophenyl vs. 2-methylphenyl.
- Impact :
Compound D: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (International Journal of Molecular Sciences, 2014)
- Key Differences: Cyano-hydrazinylidene vs. sulfanyl-acetamide linker. Sulfamoylphenyl vs. methylphenyl group.
- Impact: The sulfamoyl group improves solubility (logS ≈ -3.1 vs. -4.2 for the target) but may reduce blood-brain barrier penetration.
Structural and Pharmacokinetic Data Table
Biological Activity
The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide , identified by its CAS number 1105251-44-2, is a thienopyrimidine derivative notable for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, kinase inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 449.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds with similar structures showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The presence of specific substituents in the thienopyrimidine structure has been linked to increased efficacy against various pathogens. For example, modifications at the 5-position of the pyrimidine ring have been shown to enhance antibacterial potency .
Kinase Inhibition
The thienopyrimidine scaffold is recognized for its ability to inhibit various kinases involved in cell signaling pathways linked to cancer and neurodegenerative diseases. The compound's potential to modulate kinase activity could be beneficial in therapeutic applications targeting these conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Thienopyrimidine Core : Essential for antimicrobial and kinase inhibitory activities.
- Sulfanyl Group : Enhances solubility and bioavailability.
- Substituted Phenyl Ring : Modifications on this ring can significantly influence biological activity.
Case Studies
- Antibacterial Evaluation : A series of thienopyrimidine derivatives were synthesized and screened for their antibacterial activity. One derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 66 µM against Staphylococcus aureus, demonstrating the importance of structural modifications in enhancing activity .
- Kinase Inhibition Studies : Docking studies indicated that similar compounds could effectively bind to ATP-binding sites of kinases, suggesting a pathway for further drug development targeting cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
